4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane is a boronic ester compound that has garnered significant attention in the field of organic chemistry. This compound is known for its unique structural features, which include a thiophene ring substituted with a phenyl group and a boronic ester moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-methyl-5-phenylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 80-100°C and a reaction time of 12-24 hours.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Boronic acids or boronate esters.
Reduction: Alcohols or alkanes.
Substitution: Halogenated thiophenes or alkylated thiophenes.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylfuran-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylpyrrole-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylbenzothiophene-3-yl)-1,3,2-dioxaborolane
Uniqueness: The uniqueness of 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane lies in its specific combination of a thiophene ring and a boronic ester group. This combination imparts unique reactivity and binding properties, making it a valuable compound in various chemical and biological applications.
Biological Activity
4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane (CAS No. 459409-74-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H19BO2S
- Molecular Weight : 286.20 g/mol
- IUPAC Name : 4,4,5,5-tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions, particularly in organic synthesis and medicinal chemistry. It acts as a reagent in the formation of boronic acid esters and is involved in Suzuki coupling reactions. The mechanisms can be summarized as follows:
- Borylation of Arenes : The compound facilitates the introduction of boron into aromatic compounds, which is crucial for further synthetic modifications.
- Formation of Arylboronic Esters : These esters are essential intermediates in the synthesis of biologically active molecules.
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through modulation of signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound show promise as anticancer agents. For instance:
- Study Findings : A study demonstrated that certain boron-containing compounds could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Case Studies
- Synthesis and Evaluation : In a specific study involving the synthesis of novel diaryl helicene derivatives using this compound as a precursor, researchers observed significant biological activity against various cancer cell lines. The derivatives exhibited enhanced cytotoxicity compared to their parent compounds .
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds exert their effects on cancer cells. It was found that they could modulate key signaling pathways such as PI3K/Akt and MAPK/ERK pathways, leading to reduced cell viability and increased apoptosis .
Data Tables
Property | Value |
---|---|
Molecular Formula | C16H19BO2S |
Molecular Weight | 286.20 g/mol |
CAS Number | 459409-74-6 |
Purity | 95% |
Anticancer Activity | Yes (preliminary studies) |
Properties
Molecular Formula |
C17H21BO2S |
---|---|
Molecular Weight |
300.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H21BO2S/c1-12-14(18-19-16(2,3)17(4,5)20-18)11-15(21-12)13-9-7-6-8-10-13/h6-11H,1-5H3 |
InChI Key |
BBZUHLBYKYQELA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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